An In-Depth Technical Guide to the Chemical Structure of Rauvotetraphylline C
An In-Depth Technical Guide to the Chemical Structure of Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and spectroscopic data of Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid. Detailed experimental protocols for its isolation and structure elucidation are also presented, along with a summary of available, albeit limited, biological activity data for related compounds. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
Rauvotetraphylline C is a complex indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1] Its chemical structure was elucidated through extensive spectroscopic analysis, primarily using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
The molecular formula of Rauvotetraphylline C has been determined to be C₂₈H₃₄N₂O₇ , with a corresponding molecular weight of 510.58 g/mol .[1] The core of the molecule features a sarpagine-type skeleton, a common structural motif among alkaloids found in the Rauvolfia genus.[1][2]
Table 1: Physicochemical Properties of Rauvotetraphylline C
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄N₂O₇ | [1] |
| Molecular Weight | 510.58 g/mol | [1] |
| Class | Sarpagine-type Indole Alkaloid | [1][2] |
| Source | Rauvolfia tetraphylla (aerial parts) | [1] |
Spectroscopic Data for Structure Elucidation
The structural determination of Rauvotetraphylline C was heavily reliant on NMR spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's carbon-hydrogen framework.[1]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Rauvotetraphylline C (in CDCl₃) [1]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 136.1 | |
| 3 | 54.5 | 3.85, m |
| 5 | 54.9 | 3.65, m |
| 6 | 32.5 | 2.15, m; 1.95, m |
| 7 | 106.8 | |
| 8 | 128.0 | 7.50, d, 7.8 |
| 9 | 118.1 | 7.15, t, 7.5 |
| 10 | 121.8 | 7.10, t, 7.5 |
| 11 | 110.9 | 7.30, d, 7.8 |
| 12 | 136.9 | |
| 13 | 143.5 | |
| 14 | 36.8 | 2.50, m; 2.30, m |
| 15 | 32.5 | 2.80, m |
| 16 | 46.8 | 4.10, d, 6.0 |
| 17 | 50.1 | 3.95, d, 11.5; 3.75, d, 11.5 |
| 18 | 12.1 | 1.15, d, 6.5 |
| 19 | 125.9 | 5.50, q, 6.5 |
| 20 | 131.6 | |
| 21 | 46.8 | 3.90, m |
| N(4)-Me | 42.8 | 2.65, s |
| 2' | 151.7 | |
| 3' | 131.6 | 6.73, dd, 15.8, 9.1 |
| 4' | 201.1 | |
| 5' | 27.0 | 2.22, s |
| 6' | 151.7 | |
| OMe | 55.9 | 3.80, s |
| OAc | 170.5, 21.0 | 2.05, s |
Experimental Protocols
The following protocols are based on the methods described by Gao et al. (2012) for the isolation and structural characterization of Rauvotetraphylline C.[1]
Isolation of Rauvotetraphylline C
A general workflow for the isolation of sarpagine-type alkaloids from Rauvolfia species is depicted below. This multi-step process involves extraction, partitioning, and repeated chromatographic separations to yield the pure compound.
Figure 1. General workflow for the isolation of Rauvotetraphylline C.
Structure Elucidation Methodology
The chemical structure of Rauvotetraphylline C was determined using a combination of the following spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and deduce the molecular formula.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To identify the types and connectivity of hydrogen atoms in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons (COSY), directly bonded carbon-hydrogen pairs (HSQC), and long-range carbon-hydrogen correlations (HMBC), which allows for the complete assembly of the molecular structure.
Biological Activity and Potential Signaling Pathways
While the initial study reporting the discovery of Rauvotetraphylline C mentioned a "cytotoxic evaluation," specific quantitative data such as IC₅₀ values were not provided.[1] However, research on other sarpagine-type alkaloids and crude extracts of Rauvolfia species suggests potential cytotoxic and anti-inflammatory activities.[3][4] For instance, certain macroline-akuammiline bisindole alkaloids, which share structural similarities with sarpagine (B1680780) alkaloids, have demonstrated significant in vitro growth inhibitory activity against various human cancer cell lines, with IC₅₀ values in the micromolar range.[5]
The precise mechanism of action for Rauvotetraphylline C has not been elucidated. However, many indole alkaloids exert their biological effects by interacting with various cellular targets, including receptors, enzymes, and ion channels. A potential, though currently hypothetical, signaling pathway for a sarpagine-type alkaloid with cytotoxic properties could involve the induction of apoptosis.
Figure 2. Hypothetical signaling pathway for apoptosis induction.
It is important to note that this pathway is a generalized representation of apoptosis and has not been specifically validated for Rauvotetraphylline C. Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound. The biosynthesis of sarpagine-type alkaloids is known to originate from strictosidine, involving a series of enzymatic steps to form the characteristic polycyclic structure.[2][6]
Conclusion
Rauvotetraphylline C is a structurally complex sarpagine-type indole alkaloid with a well-defined chemical structure elucidated through modern spectroscopic techniques. While its biological activity profile is not yet fully characterized, related compounds from the Rauvolfia genus exhibit promising pharmacological properties, including cytotoxicity. The detailed structural and spectroscopic data provided in this guide offer a solid foundation for future research into the synthesis, mechanism of action, and therapeutic potential of Rauvotetraphylline C. Further investigation is warranted to explore its biological activities and potential as a lead compound in drug development programs.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ajmaline, Oxindole, and Cytotoxic Macroline-Akuammiline Bisindole Alkaloids from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
